N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and significant potential in medicinal chemistry. The structure of this compound features a fused pyrazole and pyrimidine ring system, which is further substituted with butan-2-yl, dimethyl, and methylphenyl groups, contributing to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are often designed to target specific proteins or enzymes in the body, such as protein kinases
Mode of Action
The mode of action of pyrazolo[1,5-a]pyrimidines can vary depending on the specific compound and its targets. Generally, these compounds can inhibit the activity of their targets, leading to changes in cellular processes
Biochemical Pathways
The biochemical pathways affected by pyrazolo[1,5-a]pyrimidines depend on their specific targets. For example, if a compound targets a protein kinase, it could affect signaling pathways that regulate cell growth and division
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound can greatly affect its bioavailability and therapeutic effects . These properties can be influenced by factors such as the compound’s chemical structure and the patient’s physiology
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For example, a compound that inhibits a protein kinase could potentially slow down cell growth and division
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability . These factors can affect how the compound interacts with its targets and how it is metabolized and excreted by the body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with suitable amidines or nitriles under acidic or basic conditions to form the fused pyrazolo[1,5-a]pyrimidine core.
Substitution Reactions: Subsequent substitution reactions introduce the butan-2-yl, dimethyl, and methylphenyl groups. These steps may involve alkylation, acylation, or other electrophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. Purification processes such as crystallization, distillation, and chromatography are also scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic ring or the pyrazole-pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: Utilized in the development of new materials with specific photophysical properties, such as organic semiconductors or dyes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound, known for its broad range of biological activities.
2,5-Dimethylpyrazolo[1,5-a]pyrimidine: Lacks the butan-2-yl and methylphenyl substitutions, resulting in different biological properties.
3-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine: Similar structure but without the butan-2-yl and dimethyl groups.
Uniqueness
N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitutions, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity to biological targets, improve its solubility, and alter its pharmacokinetic profile, making it a valuable compound for research and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-butan-2-yl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4/c1-6-13(3)20-17-11-14(4)21-19-18(15(5)22-23(17)19)16-9-7-12(2)8-10-16/h7-11,13,20H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGWVAWUKGEBRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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